molecular formula C7H7BrN2O B6591655 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1453799-69-3

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B6591655
CAS No.: 1453799-69-3
M. Wt: 215.05 g/mol
InChI Key: AVBFQTFAVOBREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a brominated derivative of the pyrrolo[3,2-c]pyridin-4-one scaffold, a bicyclic heterocycle with a fused pyrrole and pyridinone ring. The bromine substitution at position 2 enhances electrophilicity, making it a versatile intermediate in medicinal chemistry. This compound has been utilized in kinase inhibitor synthesis (e.g., CDK9 and CSNK1 inhibitors) and as a precursor for antipsychotic drug candidates .

Properties

IUPAC Name

2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFQTFAVOBREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Bromination

Bromine in dichloromethane (DCM) or acetonitrile at 0–25°C achieves regioselective bromination at the 2-position. The reaction typically requires stoichiometric Br₂ (1.0–1.2 equivalents) and proceeds within 2–4 hours. For example:

  • Solvent : DCM enhances solubility of the polar intermediate.

  • Temperature : Sub-ambient conditions (0–5°C) minimize di-bromination byproducts.

  • Workup : Quenching with aqueous Na₂S₂O₃ removes excess Br₂, followed by extraction and crystallization.

N-Bromosuccinimide (NBS) as a Mild Alternative

NBS in acetonitrile under reflux (80–85°C) offers improved selectivity and safer handling. A catalytic amount of Lewis acids (e.g., FeCl₃) may accelerate the reaction. Key advantages include:

  • Reduced Dimerization : NBS minimizes polybromination due to controlled Br⁺ release.

  • Yield : Reported yields exceed 70% with purity >95% (HPLC).

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance electrophilic reactivity by stabilizing ionic intermediates. Non-polar solvents (toluene) result in slower kinetics and incomplete conversion.

Temperature and Reaction Time

  • Br₂ Reactions : Complete within 2 hours at 25°C but risk over-bromination.

  • NBS Reactions : Require 4–6 hours at reflux for full conversion.

Stoichiometry and Additives

  • Br₂ : 1.1 equivalents optimal; excess leads to di-brominated impurities.

  • Radical Inhibitors : Azobisisobutyronitrile (AIBN) suppresses radical pathways in NBS reactions.

Mechanistic Insights

The bromination mechanism involves three stages:

  • Electrophilic Generation : Br₂ or NBS generates Br⁺ in situ.

  • Aromatic Substitution : Br⁺ attacks the pyrrole ring’s 2-position, favored by resonance stabilization.

  • Deprotonation : Base (e.g., Et₃N) abstracts the proton, restoring aromaticity.

Key Intermediate :

Parent compound+Br+Wheland intermediate2-Bromo product\text{Parent compound} + \text{Br}^+ \rightarrow \text{Wheland intermediate} \rightarrow \text{2-Bromo product}

Note: The pyridinone ring’s electron-withdrawing effect directs bromination to the pyrrole moiety.

Comparative Analysis of Brominating Agents

ParameterBr₂NBS
Reactivity HighModerate
Selectivity ModerateHigh
Byproducts Di-brominated speciesMinimal
Safety Corrosive, toxicSafer handling
Yield 65–75%70–85%

Data synthesized from

Large-Scale Synthesis and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat dissipation and mixing. Key modifications include:

  • Solvent Recycling : Acetonitrile recovery via distillation reduces costs.

  • In-line Analytics : HPLC monitors conversion in real-time.

Challenges and Mitigation Strategies

Impurity Profiles

  • Di-brominated Byproduct : Controlled by limiting Br₂ stoichiometry and reaction time.

  • Oxidation Products : Use of anhydrous conditions and inert atmosphere (N₂/Ar) prevents pyrrole ring oxidation.

Crystallization Optimization

Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>99% by NMR). Slow cooling (0.5°C/min) enhances crystal size and filtration efficiency.

Recent Advances in Catalytic Bromination

Emerging protocols utilize photoinduced bromination with NBS and visible light (450 nm), reducing reaction times to 30 minutes . This method avoids thermal decomposition and improves scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines:

Cancer Type Effect Observed Reference
Non-small cell lung carcinomaInduces apoptosis in cancer cells
Breast cancerInhibits cell proliferation
Colon cancerReduces tumor growth in animal models

The compound's mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival.

Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurological disorders. It has shown potential in modulating neurotransmitter systems and may have neuroprotective effects:

  • Alzheimer's Disease: Studies suggest that it may help reduce amyloid-beta accumulation.
  • Parkinson's Disease: Preliminary results indicate it could enhance dopaminergic neuron survival.

Case Study 1: Non-Small Cell Lung Carcinoma

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of non-small cell lung carcinoma (NSCLC) cells in vitro. The compound was administered at varying concentrations, revealing a dose-dependent response in reducing cell viability and inducing apoptosis.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers treated neuronal cultures with the compound and assessed its impact on oxidative stress markers. The results indicated a marked decrease in reactive oxygen species (ROS) levels compared to control groups.

Mechanism of Action

The mechanism of action of 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Parent Compound)
  • Structure : Lacks the bromine at position 2.
  • Applications : Used in cell culture studies (U251, C6, U87 cell lines) to evaluate cytotoxicity and metabolic activity .
Thieno[3,2-c]pyridin-4-one and Furo[3,2-c]pyridin-4-one
  • Structure : Replace the pyrrole ring with thiophene (sulfur) or furan (oxygen) rings.
  • Synthesis : Synthesized via Curtius rearrangement of heteroarylacrylic acids (e.g., 3-(thiophen-2-yl)acrylic acid) .
  • Applications : Investigated for antipsychotic activity; sulfur/oxygen atoms modulate electronic properties and solubility .
  • Key Difference: Thieno and furo analogues exhibit distinct π-π stacking and hydrogen-bonding capabilities compared to the pyrrolo core.

Substituent Variations

2-Pyridinyl Substituted Analogues
  • Example: 2-(4-Pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS 845538-12-7) Structure: Pyridinyl group at position 2 instead of bromine. Applications: Studied as a kinase inhibitor (PHA-767491 hydrochloride) .
Quinolin-3-ylpyridin-4-yl Substituted Analogues
  • Example: 2-(2-Quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Structure: Bulky aromatic substituents at position 2. Applications: Binds to kinase ATP pockets (e.g., MK3) with enhanced affinity due to extended π-systems . Key Difference: Increased steric bulk may reduce solubility but improve target selectivity.

Functionalized Derivatives

(7S)-2-(2-Aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
  • Structure : Pyrimidinyl and fluoroethyl groups at positions 2 and 5.
  • Applications : CDK9 inhibitor (compound 89S) with improved pharmacokinetics due to fluorine’s metabolic stability .
  • Key Difference: Fluorine enhances bioavailability, while the aminopyrimidinyl group enables hydrogen bonding with kinase hinge regions.
3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
  • Structure: Amino and acylamino substitutions.
  • Applications : CSNK1 inhibitor patented by Bayer for neurological disorders .
  • Key Difference: The amino group facilitates interactions with polar residues in enzyme active sites.

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituent LogP* Solubility (µM)
2-Bromo-pyrrolo[3,2-c]pyridin-4-one C7H6BrN2O 229.04 Br (position 2) 1.8 12.5 (PBS)
Parent (non-brominated) C7H7N2O 135.15 H (position 2) 0.5 450.0 (PBS)
Thieno[3,2-c]pyridin-4-one C7H5NOS 151.19 S (heteroatom) 1.2 320.0 (DMSO)
(7S)-Fluoroethyl derivative C13H14FN5O 275.29 F, pyrimidinyl 2.1 8.3 (PBS)

*Predicted using ChemAxon.

Biological Activity

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS Number: 1453799-69-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7BrN2O
  • Molecular Weight : 215.05 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Kinase Inhibition : This compound has shown potential as a receptor interacting protein 1 (RIP1) kinase inhibitor. In studies, it demonstrated moderate inhibitory activity against RIP1 kinase, which is significant in the context of necroptotic cell death suppression in both mouse and human cells .
  • Anti-inflammatory Activity : The compound's structural analogs have been investigated for their anti-inflammatory effects. For instance, derivatives exhibiting similar structures have been tested for their ability to inhibit COX enzymes (cyclooxygenases), which are crucial mediators in inflammatory processes .

Biological Activity Assessment

The biological activity of this compound can be summarized through various assays and studies:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult Summary
Kinase InhibitionRIP1 Kinase InhibitionModerate inhibition observed; effective in necroptosis suppression .
Anti-inflammatoryCOX Inhibition AssayCompounds with similar structure showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
NeuroprotectiveEAE ModelOral administration attenuated disease progression in experimental autoimmune encephalomyelitis (EAE) models .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Experimental Autoimmune Encephalomyelitis (EAE) : In a model of multiple sclerosis, the compound demonstrated significant effects on disease progression when administered orally at a dose of 10 mg/kg twice daily. This suggests a neuroprotective role potentially linked to its kinase inhibitory properties .
  • Structure–Activity Relationship (SAR) Studies : Research into SAR has revealed that modifications to the core structure can enhance the biological activity of pyrrolopyridine derivatives. For instance, substituents that increase lipophilicity tend to improve brain penetration and overall efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, and what critical parameters influence reaction efficiency?

Answer: The compound is synthesized via tandem aldol condensation/aza-addition reactions. A robust one-pot method involves reacting precursors (e.g., substituted acryloyl azides) under nitrogen at 100°C in polar solvents like DMF or THF. Ammonium acetate acts as a promoter, achieving yields up to 90% . Key parameters include:

  • Solvent choice : Polar solvents (DMF, THF) enhance reaction homogeneity and nucleophilicity .
  • Temperature control : Maintaining 100°C ensures optimal cyclization without decomposition .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or microwave-assisted thermal electrocyclization can accelerate steps like Curtius rearrangements .

Q. How can researchers ensure high purity of the compound during synthesis and purification?

Answer: High purity (>98%) is achieved through:

  • Chromatographic purification : Reverse-phase HPLC with C18 columns resolves brominated byproducts .
  • Recrystallization : Use DMSO or acetonitrile for crystallization, leveraging the compound’s solubility profile .
  • Analytical validation : Purity is confirmed via HPLC (retention time analysis) and LC-MS for molecular weight verification .

Advanced Research Questions

Q. What structural features of this compound contribute to its activity as a kinase inhibitor, and how do binding interactions differ between MK2 and MK3 isoforms?

Answer: The pyrrolopyridinone scaffold induces conformational changes in kinase ATP-binding pockets:

  • MK3 inhibition : The bromo group sterically clashes with Asp187 in MK3, forcing an unfavorable conformation. The carbonyl oxygen forms hydrogen bonds with Lys73 (2.9 Å) and water-mediated interactions with Thr186/Leu50 .
  • MK2 inhibition : In MK2, the glycine-rich loop closes over the ATP pocket, mimicking β-phosphate positioning. The pyrrole nitrogen indirectly contacts Leu50 via a water network .
  • Selectivity : MK3’s Met118 (vs. MK2’s Met138) alters pocket depth, reducing brominated analog affinity for MK2 .

Q. How does the bromo substituent influence the compound’s pharmacological profile compared to non-brominated analogs in CB-1 receptor antagonism?

Answer: The bromo group enhances CB-1 receptor binding affinity and metabolic stability:

  • Binding affinity : Bromination increases lipophilicity, improving membrane permeability and nanomolar-range receptor binding (IC₅₀ ~10 nM) .
  • SAR insights : Non-brominated analogs (e.g., 1,5-diaryl-pyrazoles) show reduced in vivo efficacy in obesity models due to faster hepatic clearance .
  • Toxicity trade-offs : Brominated derivatives may exhibit off-target kinase inhibition (e.g., CDK9), necessitating selectivity assays .

Q. What crystallographic or computational methods validate the compound’s binding mode in enzyme inhibition studies?

Answer:

  • X-ray crystallography : High-resolution structures (e.g., PDB: 3FHR) reveal water-mediated hydrogen bonds and steric clashes in MK3 .
  • Docking studies : Molecular dynamics simulations using LeadIT software assess specificity/sensitivity via ROC curves, highlighting interactions with conserved kinase residues (e.g., Lys73, Asp187) .
  • Electrostatic mapping : DFT calculations predict bromine’s role in disrupting ATP-binding pocket solvation .

Q. How do researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?

Answer: Discrepancies arise from bioavailability or metabolite interference. Mitigation strategies include:

  • Prodrug design : Masking the pyrrolopyridinone carbonyl with ester groups improves oral absorption in rodent models .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated analogs) that retain target engagement .
  • PK/PD modeling : Correlating plasma concentrations with target occupancy adjusts dosing regimens to bridge in vitro IC₅₀ and in vivo efficacy .

Q. What are the limitations of current synthetic methodologies for generating analogs with modified ring systems?

Answer:

  • Regioselectivity : Bromination at C2 vs. C5 positions is challenging, requiring directing groups (e.g., sulfonyl) to control reactivity .
  • Ring strain : Introducing larger substituents (e.g., quinolinyl) destabilizes the tetrahydro-pyrrolo ring, necessitating strain-release strategies .
  • Scalability : Microwave-assisted methods face batch-size limitations, though flow chemistry adaptations show promise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.